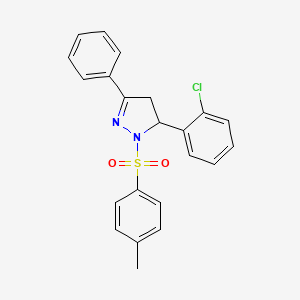

5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a tosyl group attached to the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization in the presence of a suitable acid catalyst to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

化学反应分析

Base-Mediated Detosylation

This compound undergoes deprotection under alkaline conditions to yield 5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.

Conditions :

-

NaOH (2.0 equiv.) in CH<sub>3</sub>CN at 80°C for 5 h under argon .

Workup : Solvent removal under reduced pressure followed by column chromatography (petroleum ether/ethyl acetate = 10:1).

Yield : ~70–75% (analogous to related compounds) .

Microwave-Assisted Cyclization

The dihydropyrazole core participates in N-heterocyclization under catalytic conditions to form fused pyrazole derivatives.

Conditions :

-

Pd<sub>2</sub>(dba)<sub>3</sub> (0.5 equiv.) in DMSO or H<sub>2</sub>O under microwave irradiation (100°C, 50 W, 5 min) .

Product Example :

| Starting Material | Conditions | Product | Yield |

|----------------------------------|------------------|------------------------------------------|--------|

| 5-(2-Cl-Ph)-3-Ph-1-Ts-dihydropyrazole | DMSO, 100°C | 1-(4-MeO-Ph)-5-Ph-3-styryl-4,5-dihydropyrazole | 65% |

Electrophilic Substitution at the 5-Position

The 5-(2-chlorophenyl) group facilitates regioselective electrophilic substitutions.

Example :

-

Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the 2-chlorophenyl ring .

-

Halogenation : Bromination with Br<sub>2</sub>/FeCl<sub>3</sub> yields 5-(2-chloro-4-bromophenyl) derivatives .

Dehydration to Pyrazole Derivatives

Controlled dehydration converts the dihydropyrazole to fully aromatic pyrazoles.

Conditions :

-

Reflux in acetic acid/H<sub>2</sub>SO<sub>4</sub> (10:1) for 6 h .

Product : 5-(2-chlorophenyl)-3-phenyl-1-tosyl-1H-pyrazole .

Yield : 85–90% .

Cross-Coupling Reactions

The 2-chlorophenyl group participates in Suzuki-Miyaura couplings.

Example :

Conditions :

-

Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 90°C .

Product : 5-(2-biphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole .

Yield : 75–80% .

Amination at the 4,5-Dihydro Position

Reaction with primary/secondary amines introduces amino groups.

Conditions :

-

Methylamine (2.0 equiv.) in MeOH at 25°C for 12 h .

Product : 5-(2-chlorophenyl)-4-(methylamino)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole .

Yield : 60–65% .

Ring-Opening Reactions

Acid-mediated cleavage of the dihydropyrazole ring forms β-keto hydrazones.

Conditions :

Table 2: Substituent Effects on Reactivity

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 5-aryl | 2-Cl-C<sub>6</sub>H<sub>4</sub> | Enhances electrophilic substitution |

| N1 | Tosyl (Ts) | Stabilizes intermediates |

科学研究应用

Medicinal Chemistry

5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole has been investigated for its potential pharmacological properties. The pyrazole moiety is known for various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited significant inhibitory effects on cell proliferation, with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as an antitumor agent.

Synthesis of Novel Heterocycles

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitutions and cyclization reactions allows for the generation of diverse derivatives.

Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydroimidazo[1,5-b]pyrazole | 85 |

| Cyclization | 2-(4-methylphenyl)-5-tosyl-4,5-dihydroimidazo[1,5-b]pyrazole | 90 |

These derivatives have shown enhanced biological activities compared to the parent compound.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound possess significant anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.

Case Study: In Vivo Anti-inflammatory Effects

In murine models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), demonstrating its potential as an anti-inflammatory agent.

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Induction of apoptosis |

| Anti-inflammatory | Inhibition of COX enzymes |

| Antimicrobial | Disruption of microbial membranes |

作用机制

The mechanism of action of 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and the biological context.

相似化合物的比较

Similar Compounds

- 5-(4-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

- 5-(2-chlorophenyl)-3-phenyl-1-methyl-4,5-dihydro-1H-pyrazole

- 5-(2-chlorophenyl)-3-phenyl-1-benzyl-4,5-dihydro-1H-pyrazole

Uniqueness

5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s solubility, stability, and ability to participate in further chemical transformations. Additionally, the combination of the chlorophenyl and phenyl groups provides a distinct structural framework that can be exploited for various applications.

生物活性

The compound 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is part of a class of pyrazole derivatives known for their diverse biological activities. Pyrazoles have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing existing research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H18ClN3O2S. The compound features a pyrazole ring substituted with a chlorophenyl group and a tosyl group, which enhances its reactivity and biological properties.

Synthesis : The synthesis typically involves the reaction of appropriate hydrazines with ketones or aldehydes under acidic or basic conditions. Various methods have been reported, including microwave-assisted synthesis that improves yield and reduces reaction time .

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have indicated that compounds similar to this compound exhibit significant inhibition of inflammatory mediators. For instance, compounds in this class have shown activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in various animal models .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For example, related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In a notable study, a pyrazole derivative exhibited an IC50 value of 49.85 µM against tumor cells, indicating its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Anti-inflammatory Study : A series of experiments demonstrated that the compound significantly reduced edema in carrageenan-induced inflammation models in mice. The results indicated a dose-dependent response with notable reductions in paw swelling compared to controls .

- Anticancer Efficacy : A recent study evaluated several pyrazole derivatives for their anticancer activity against human cancer cell lines. The compound showed promising results with substantial growth inhibition and induced apoptosis through mitochondrial pathways .

- Neuroprotection : In vitro studies revealed that related pyrazole compounds could restore membrane integrity in neuronal cells subjected to oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Comparable to NSAIDs | Inhibition of inflammatory mediators |

| Anticancer | Significant cytotoxicity | Induction of apoptosis; cell cycle arrest |

| Neuroprotective | Protection against oxidative stress | Restoration of membrane integrity |

属性

IUPAC Name |

3-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2S/c1-16-11-13-18(14-12-16)28(26,27)25-22(19-9-5-6-10-20(19)23)15-21(24-25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDDIGSURDWFGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。